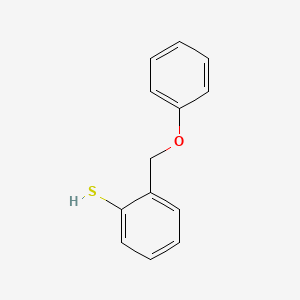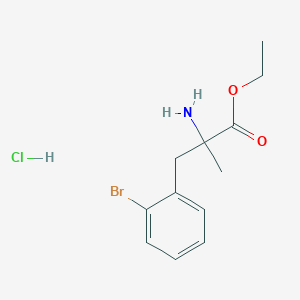![molecular formula C12H15N5O5 B8076711 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B8076711.png)
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid” is a chemical substance with specific properties and applications It is used in various scientific research fields and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, resulting in new compounds with altered characteristics.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions result in new compounds with altered functional groups and properties.
Scientific Research Applications
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug development and pharmacological studies.
Industry: The compound is employed in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for researchers and industrial professionals. By comparing it with similar compounds, we can appreciate its unique properties and potential for further exploration and utilization.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-12(2,3)22-11(21)16-10-14-8-7(9(20)15-10)13-5-17(8)4-6(18)19/h5H,4H2,1-3H3,(H,18,19)(H2,14,15,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALJQZKJKDPZDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076651.png)
![2-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076654.png)
![4-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076656.png)
![2-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076666.png)
![3-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076676.png)
![2-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076681.png)

![[3-(Methoxymethyl)phenyl]-pyridin-2-ylmethanone](/img/structure/B8076692.png)
![1-[3-(Methoxymethyl)phenyl]propan-1-one](/img/structure/B8076700.png)


![2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B8076728.png)
